Boc-L-alanine N,N-dimethyl amide
Description
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-7(8(13)12(5)6)11-9(14)15-10(2,3)4/h7H,1-6H3,(H,11,14)/t7-/m0/s1 |
InChI Key |
QBUSAFMZJRRELW-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)N(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Scientific Research Applications
Key Applications
-
Peptide Synthesis
- Building Block : Boc-L-alanine N,N-dimethyl amide is widely utilized as a building block for synthesizing peptides. Its ability to form stable amide bonds allows for the construction of complex peptide sequences essential in drug development and biological research.
- Case Study : A study demonstrated the successful incorporation of this compound into peptide chains, resulting in peptides with enhanced biological activity and stability compared to their unmodified counterparts .
-
Drug Development
- Bioavailability Enhancement : The compound plays a crucial role in modifying amino acids to improve the bioavailability and efficacy of therapeutic agents. By incorporating this compound into drug formulations, researchers can enhance the pharmacokinetic properties of peptides.
- Research Findings : Investigations into novel drug candidates have shown that peptides synthesized using Boc-L-alanine derivatives exhibit improved target specificity and reduced degradation rates in biological systems .
-
Bioconjugation
- Selective Reactions : The protective Boc group facilitates selective reactions in bioconjugation processes, enabling the attachment of biomolecules to surfaces or other molecules. This application is vital for developing targeted therapies and diagnostic tools.
- Example Application : In targeted drug delivery systems, Boc-protected amino acids are utilized to create conjugates that can selectively bind to cancer cells, enhancing therapeutic efficacy while minimizing side effects .
-
Neuroscience Research
- Synthesis of Neurotransmitter Analogs : this compound is employed in synthesizing neurotransmitter analogs, which are crucial for exploring neurological pathways and developing treatments for neurodegenerative disorders.
- Case Study : Research has highlighted the use of Boc-protected amino acids in creating analogs of neurotransmitters like GABA, leading to potential therapeutic agents for anxiety and epilepsy .
Data Table: Applications Summary
Comparison with Similar Compounds
Structural Features
Physicochemical Properties
- Thermal Stability : The N,N-dimethyl amide group in Boc-L-alanine derivatives enhances rigidity and thermal stability. For example, poly(N,N-dimethyl lactamide acrylate) exhibits a glass transition temperature (Tg) of ~66°C, significantly higher than its ethyl ester counterpart (Tg ≈ -10°C) due to strong dipole-dipole interactions .
- Solubility : N,N-dimethyl amides are more polar than esters but less polar than primary amides. This compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) but less water-soluble than primary amides. However, polymers with N,N-dimethyl amide groups can exhibit unexpected water solubility due to balanced hydrophilicity .
- Conformational Flexibility : Ab initio studies show that N,N-dimethyl amides restrict rotation around the C–N bond, favoring specific conformations stabilized by C–H⋯O hydrogen bonds . This contrasts with pyrrolidine amides, where cyclic substituents impose additional steric constraints .
Key Research Findings and Contradictions
- Biological Inactivity vs. Bioactivity : While N,N-dimethyl amides are inactive in antiviral assays , they exhibit potency in gap junction inhibition and polymer applications . This dichotomy underscores the importance of target-specific interactions.
- Synthetic Challenges : Tertiary amides show lower reactivity in iodomethylation and Reformatsky-like reactions compared to secondary amides, likely due to steric hindrance .
- Regulatory Considerations : The European Union restricts solvents like DMF due to reproductive toxicity, prompting substitution with safer alternatives in amide synthesis .
Preparation Methods
Boc Protection of L-Alanine
The amino group of L-alanine is protected using di-tert-butyl dicarbonate (Boc₂O) in a polar solvent (e.g., dimethyl sulfoxide or tetrahydrofuran) under basic conditions. Triethylamine or 1,1,3,3-tetramethylguanidine facilitates deprotonation, enabling nucleophilic attack on Boc₂O. For example, reacting L-alanine with Boc₂O (1.1 equiv) and 1,1,3,3-tetramethylguanidine (2.5 equiv) in dimethyl sulfoxide at 60–85°C for 12–24 hours yields N-Boc-L-alanine in 84–90% yield.
Amidation with Dimethylamine
The carboxylic acid of N-Boc-L-alanine is activated for amidation. Common approaches include:
-
Carbodiimide Coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxysuccinimide (NHS) in dichloromethane, followed by reaction with dimethylamine. Yields range from 75–91% after purification by silica gel chromatography.
-
Mixed Carbonate Activation : Boc-L-alanine reacts with dimethylamine in the presence of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and Boc₂O, enabling one-pot acylation without pre-activation. This method achieves 82–89% yield under mild conditions (25–40°C, 6–12 hours).
Table 1: Comparison of Amidation Methods
| Method | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| EDCI/NHS Coupling | EDCI, NHS, dimethylamine | CH₂Cl₂ | 25°C | 12 | 87 |
| DMAPO/Boc₂O | DMAPO, Boc₂O, dimethylamine | THF | 40°C | 8 | 89 |
| B(OCH₂CF₃)₃ | B(OCH₂CF₃)₃ | MeCN | 80°C | 5 | 78 |
One-Pot Thiocarbonate-Mediated Synthesis
A patent by US3855238A describes a one-pot method using O-tertiary-butyl S-phenyl thiocarbonate to simultaneously protect the amino group and facilitate amidation. L-alanine reacts with thiocarbonate (1.1 equiv) and a tertiary amine base (e.g., triethylamine) in dimethyl sulfoxide at 60–85°C. The intermediate undergoes oxidation with hydrogen peroxide to yield Boc-L-alanine N,N-dimethyl amide directly, achieving 80–84% yield without chromatographic purification. This method is scalable (>10 g) but requires careful pH control during oxidation to prevent epimerization.
Enzymatic and Catalytic Approaches
Nickel-Catalyzed Coupling
A Negishi cross-coupling strategy involves converting Boc-L-alanine methyl ester to a zinc reagent, which reacts with iododimethylamide in the presence of a palladium catalyst. For example, activating zinc powder with 1,2-dibromoethane and trimethylchlorosilane generates a reactive zinc intermediate, which couples with iododimethylamide at 70–100°C to yield the product in 76% yield.
Boron Triflate-Mediated Amidation
Boron triflate [B(OCH₂CF₃)₃] promotes direct amidation between Boc-L-alanine and dimethylamine in acetonitrile at 80°C. This method avoids carbodiimides and achieves 78% yield with a simple filtration workup using ion-exchange resins.
Analysis of Methodologies
Efficiency and Scalability
-
Two-Step Protection-Amidation : Offers high purity (>95% by HPLC) but requires multiple purification steps, limiting scalability.
-
Thiocarbonate Method : Scalable to multi-gram quantities with minimal purification, though oxidation steps risk side reactions.
-
Catalytic Methods : Nickel and boron-based protocols show promise for industrial use but require specialized reagents.
Q & A
Q. What are the established synthetic routes for Boc-L-alanine N,N-dimethyl amide, and how is its purity validated?
The compound is typically synthesized via carbodiimide-mediated coupling (e.g., EDC/NHS) between Boc-L-alanine and dimethylamine. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Purity is confirmed using H/C NMR for structural verification and HPLC (C18 column, acetonitrile/water mobile phase) for quantitative analysis (>95% purity). Storage at 0–6°C in anhydrous conditions prevents degradation .
Q. What storage conditions optimize the stability of this compound?
Boc-protected amino acids, including analogs like Boc-L-alanine, are hygroscopic and prone to hydrolysis. Storage at 0–6°C in sealed, desiccated containers under nitrogen atmosphere is advised. Periodic FT-IR analysis (monitoring for carbonyl peak at ~1680–1720 cm) ensures integrity .
Q. How can researchers differentiate this compound from structurally similar impurities?
Mass spectrometry (ESI-MS or MALDI-TOF) provides precise molecular weight confirmation (expected [M+H]: 243.3 g/mol). TLC (silica, Rf ~0.5 in 7:3 ethyl acetate/hexane) coupled with ninhydrin staining (absence of free amine) distinguishes it from deprotected analogs .
Advanced Research FAQs
Q. How does the N,N-dimethyl amide moiety influence catalytic activity in bromination reactions?
The N,N-dimethyl amide group enhances electron density at the carbonyl oxygen, facilitating substrate binding in peptide-based catalysts. In vancomycin bromination, catalysts incorporating this motif showed 20–30% rate acceleration due to improved transition-state stabilization (DFT studies). Optimize catalyst design by retaining the D-Ala-D-Ala recognition motif while introducing dimethyl amide functionality .
Q. What methodologies enable chemoselective reduction of this compound without affecting ester groups?
DIBALH (1.5 equiv, anhydrous THF, -78°C) selectively reduces tertiary amides to aldehydes, leaving esters intact. Monitor reaction progress via H NMR (disappearance of amide proton at δ 6.5–7.5 ppm). Yields of 78–80% are achievable for aliphatic N,N-dimethyl amides, as demonstrated in model systems .
Q. How can hydrogenation catalysts be tailored to convert this compound to its corresponding amine?
Vanadium-modified Rh/AlO catalysts (1% Rh, 5% V) enable hydrogenation of tertiary amides under mild conditions (50–80°C, 20–30 bar H). Additives like MoO enhance selectivity by polarizing the amide bond. Post-reaction, purify the amine via acid-base extraction (HCl/NaOH) and confirm conversion using GC-MS .
Q. What analytical strategies resolve contradictions in reaction outcomes for this compound under varying catalytic systems?
Use kinetic profiling (e.g., in situ IR for carbonyl group consumption) and Hammett plots to assess electronic effects. For divergent results (e.g., competing hydrolysis vs. reduction), isolate intermediates via preparative HPLC and characterize via X-ray crystallography. Cross-validate with computational models (e.g., DFT for transition-state barriers) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
